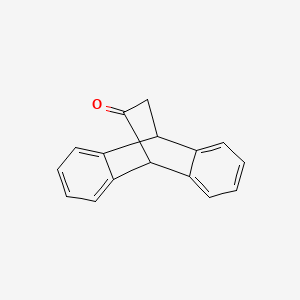
4-bromo-N-(2-chloro-6-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-chloro-6-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrClNO. This compound is characterized by the presence of a bromine atom at the 4th position of the benzamide ring, a chlorine atom at the 2nd position, and a methyl group at the 6th position of the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-chloro-6-methylphenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-chloro-6-methylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-bromo-N-(2-chloro-6-methylphenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines.
科学的研究の応用
4-bromo-N-(2-chloro-6-methylphenyl)benzamide is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-bromo-N-(2-chloro-6-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
類似化合物との比較
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzamide
- 4-hydroxy-N-(2-methylphenyl)benzamide
- 4-bromo-N-(6-methylpyridin-2-yl)benzamide
Uniqueness
4-bromo-N-(2-chloro-6-methylphenyl)benzamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in scientific research.
特性
分子式 |
C14H11BrClNO |
|---|---|
分子量 |
324.60 g/mol |
IUPAC名 |
4-bromo-N-(2-chloro-6-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11BrClNO/c1-9-3-2-4-12(16)13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18) |
InChIキー |
VGUDADXHYVRSIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


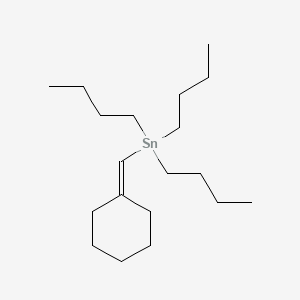
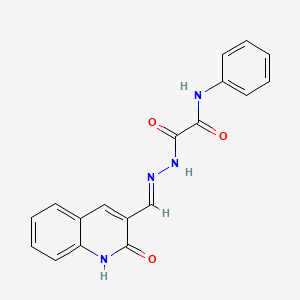
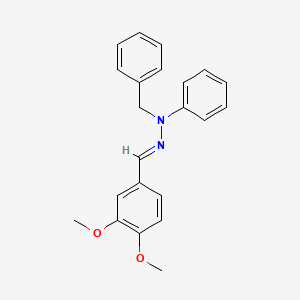

![7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11947112.png)
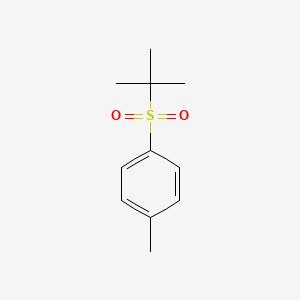
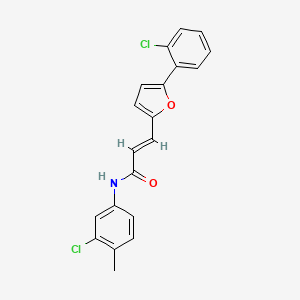
![2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid](/img/structure/B11947140.png)
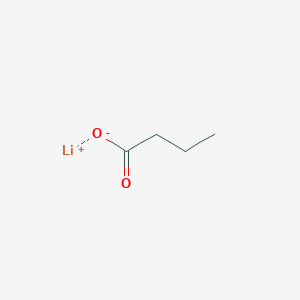
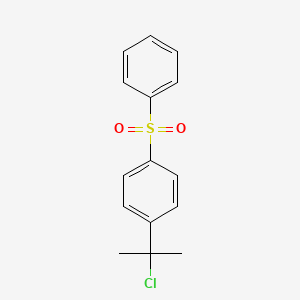
![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11947165.png)
![Phenyl[2-(phenylsulfonyl)phenyl]methanone](/img/structure/B11947169.png)
